molecular formula C12H19NO B7773135 4-Amino-2,6-diisopropylphenol

4-Amino-2,6-diisopropylphenol

Cat. No.: B7773135
M. Wt: 193.28 g/mol
InChI Key: OIYNNJHEBQIVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-diisopropylphenol is an organic compound with the molecular formula C12H19NO It is a derivative of phenol, featuring an amino group (-NH2) and two isopropyl groups (-CH(CH3)2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2,6-diisopropylphenol can be synthesized through several methods, including the nitration of 2,6-diisopropylphenol followed by reduction of the nitro group to an amino group. Another common method involves the direct amination of 2,6-diisopropylphenol using ammonia or an amine source under specific reaction conditions.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-diisopropylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst.

  • Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Formation of quinones or hydroquinones.

  • Reduction: Conversion to other amines or amides.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Amino-2,6-diisopropylphenol has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: Investigated for its use in drug development and as a potential therapeutic agent.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Amino-2,6-diisopropylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles, while the isopropyl groups influence the compound's hydrophobicity and steric properties. These interactions can affect biological systems and chemical processes.

Comparison with Similar Compounds

4-Amino-2,6-diisopropylphenol is similar to other phenolic compounds, such as 2,6-diisopropylphenol and 4-aminophenol. its unique combination of functional groups gives it distinct properties and potential applications. For example, 2,6-diisopropylphenol is primarily used as an intravenous hypnotic agent, while 4-aminophenol is commonly used in the production of paracetamol.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

4-amino-2,6-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYNNJHEBQIVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-diisopropylphenol
Reactant of Route 2
4-Amino-2,6-diisopropylphenol
Reactant of Route 3
4-Amino-2,6-diisopropylphenol
Reactant of Route 4
Reactant of Route 4
4-Amino-2,6-diisopropylphenol
Reactant of Route 5
4-Amino-2,6-diisopropylphenol
Reactant of Route 6
Reactant of Route 6
4-Amino-2,6-diisopropylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.